GPR41 agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPR41 agonist-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: GPR41 agonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
GPR41 agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and signaling pathways of GPR41.
Biology: Investigated for its role in regulating energy homeostasis and metabolic processes.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as obesity and diabetes.
Industry: Utilized in the development of new drugs targeting GPR41 .
Mechanism of Action
GPR41 agonist-1 exerts its effects by binding to and activating GPR41, a G-protein-coupled receptor. This activation triggers a signaling cascade involving the Gi/o protein, which inhibits adenylyl cyclase and reduces cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects various downstream pathways involved in energy regulation and metabolic processes .
Comparison with Similar Compounds
GPR43 agonist: Another free fatty acid receptor activated by short-chain fatty acids.
GPR40 agonist: A receptor activated by long-chain fatty acids and involved in glucose homeostasis
Uniqueness: GPR41 agonist-1 is unique in its selectivity for GPR41, allowing for targeted activation of this receptor without affecting other free fatty acid receptors. This specificity makes it a valuable tool for studying the distinct roles of GPR41 in metabolic regulation .
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29) |
InChI Key |
UWQXWOJVNASZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.